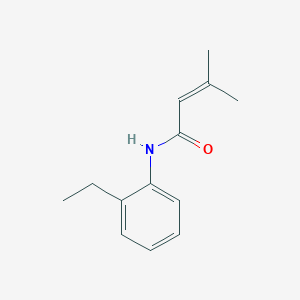

N-(2-ethylphenyl)-3-methylbut-2-enamide

Description

N-(2-Ethylphenyl)-3-methylbut-2-enamide is an α,β-unsaturated amide characterized by a 2-ethylphenyl substituent on the nitrogen atom and a methyl group on the butenamide backbone. The ethyl group at the ortho position of the phenyl ring may influence electronic properties, solubility, and biological interactions compared to derivatives with alternative substituents .

Properties

IUPAC Name |

N-(2-ethylphenyl)-3-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-11-7-5-6-8-12(11)14-13(15)9-10(2)3/h5-9H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPMPVDSVJDKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352661 | |

| Record name | N-(2-ethylphenyl)-3-methylbut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67262-58-2 | |

| Record name | N-(2-ethylphenyl)-3-methylbut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-3-methylbut-2-enamide typically involves the reaction of 2-ethylphenylamine with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-3-methylbut-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, molecular weights, and biological or synthetic relevance:

Key Research Findings

Natural vs. In contrast, synthetic derivatives like N-(2-bromophenyl)-3-methylbut-2-enamide are designed for targeted therapies, such as kinase inhibition .

Conversely, electron-donating groups (e.g., ethyl in the target compound, methoxy in ) increase lipophilicity, favoring membrane permeability.

Biological Activity: Quinoline-based analogs (e.g., ) exhibit higher molecular weights (e.g., 570 Da) and complex substituents, likely enhancing specificity for cancer-related targets. The cyano and hydroxy groups in may facilitate hydrogen bonding with enzymes or receptors.

Synthetic Utility: Compounds like (E)-N-(3,4-dimethoxyphenethyl)-3-methoxybut-2-enamide serve as intermediates for synthesizing heterocycles (e.g., 3,4-dihydroisoquinolines) , whereas N-methyl-N-phenylbut-2-enamide derivatives undergo dyotropic rearrangements for spirocycle formation .

Biological Activity

N-(2-ethylphenyl)-3-methylbut-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C13H17NO

- Molecular Weight: 219.28 g/mol

- IUPAC Name: this compound

The compound features an amide functional group, which is crucial for its biological interactions. The presence of the ethylphenyl substituent may enhance lipophilicity, potentially affecting its pharmacokinetic properties.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through several mechanisms:

- Inhibition of Glycolysis : The compound has been studied for its ability to inhibit the inducible form of 6-phosphofructose-2-kinase (PFKFB3), a key regulator in cancer cell metabolism. By blocking this enzyme, the compound can reduce glycolytic flux in tumor cells, leading to decreased proliferation and increased apoptosis .

- Immunosuppressive Effects : Similar compounds have shown immunosuppressive properties by inhibiting T-cell proliferation. This suggests that this compound may also modulate immune responses, which could be beneficial in cancer therapy .

Antimicrobial Activity

Studies have suggested that derivatives of this compound possess antimicrobial properties . The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

The biological activity of this compound is believed to involve several molecular interactions:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer cell energy metabolism.

- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects that influence cell survival and proliferation.

Study 1: Inhibition of PFKFB3

In a study examining the effects of various butenamides on cancer cells, this compound was shown to significantly inhibit PFKFB3 activity at concentrations as low as 1 µM, resulting in reduced tumor growth in vivo .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 1 | Inhibits PFKFB3 |

| Leflunomide | 0.5 | Inhibits T-cell proliferation |

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various derivatives against common pathogens. This compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC value of 32 µg/mL.

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 32 | This compound |

| Escherichia coli | >128 | This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.